2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Description

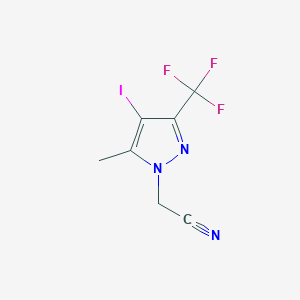

Chemical Structure: The compound features a pyrazole core substituted with iodine (position 4), methyl (position 5), and trifluoromethyl (position 3) groups, linked to an acetonitrile moiety via the pyrazole nitrogen (position 1) (Figure 1).

Molecular Formula: C₇H₆F₃IN₃.

Molecular Weight: ~308.04 g/mol (calculated based on formula).

Key Features:

- The trifluoromethyl group increases lipophilicity, improving membrane permeability.

- The acetonitrile group allows for further functionalization via nucleophilic substitution or cycloaddition reactions.

Properties

Molecular Formula |

C7H5F3IN3 |

|---|---|

Molecular Weight |

315.03 g/mol |

IUPAC Name |

2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |

InChI |

InChI=1S/C7H5F3IN3/c1-4-5(11)6(7(8,9)10)13-14(4)3-2-12/h3H2,1H3 |

InChI Key |

GUHQFTMNALRRFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. The resulting 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole can then be reacted with acetonitrile under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biological studies.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the iodine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Functional Group Modifications

- Acetic Acid vs. Acetonitrile :

- 2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (C₇H₆F₃IN₂O₂) replaces the nitrile group with a carboxylic acid. This increases solubility in polar solvents but reduces reactivity for further derivatization .

- Nitro Group Analogs : Compounds like 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile exhibit enhanced reactivity for electrophilic aromatic substitution but may introduce toxicity concerns .

Biological Activity

The compound 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, suggesting a strong potential for anticancer applications .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of cell proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

- Targeting specific pathways : The compound may interact with key signaling pathways involved in cancer progression, although detailed pathway analyses are still ongoing.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the pyrazole structure can enhance biological activity. For example:

- Halogen Substitution : The presence of halogen atoms, such as iodine and trifluoromethyl groups, has been linked to increased potency in antitumor activity. Compounds lacking these substitutions often show diminished efficacy .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| 2-(4-Iodo...) | 0.11 - 1.47 | High potency against cancer cell lines |

| Reference Compound | 0.79 - 5.51 | Lower activity compared to the target compound |

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various pyrazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that compounds with similar structures to 2-(4-iodo...acetonitrile exhibited significant cytotoxicity at low concentrations, with growth inhibition rates exceeding 80% in a dose-dependent manner .

Case Study 2: In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal model studies suggest that pyrazole derivatives can effectively reduce tumor size and improve survival rates when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.